molecular formula C14H18N4O2 B11986623 (2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone

(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone

Cat. No.: B11986623
M. Wt: 274.32 g/mol
InChI Key: YYZJDNNPIGPDIC-LFIBNONCSA-N
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Description

(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone typically involves the condensation reaction between 2-azepanone and (E)-1-(4-nitrophenyl)ethylidenehydrazine. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:

2-azepanone+(E)-1-(4-nitrophenyl)ethylidenehydrazine(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone\text{2-azepanone} + \text{(E)-1-(4-nitrophenyl)ethylidenehydrazine} \rightarrow \text{this compound} 2-azepanone+(E)-1-(4-nitrophenyl)ethylidenehydrazine→(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazone bond can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-azepanone [(E)-1-(4-methylphenyl)ethylidene]hydrazone
  • (2E)-2-azepanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone

Uniqueness

(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C14H18N4O2/c1-11(12-6-8-13(9-7-12)18(19)20)16-17-14-5-3-2-4-10-15-14/h6-9H,2-5,10H2,1H3,(H,15,17)/b16-11+

InChI Key

YYZJDNNPIGPDIC-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC1=NCCCCC1)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NCCCCC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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